molecular formula C19H19FN2O2S B4749638 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No. B4749638
M. Wt: 358.4 g/mol
InChI Key: VCCUBMKNWPWDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide, also known as FSB-T7, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide is not fully understood, but it is believed to involve the modulation of certain enzymes and proteins. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, this compound may alter gene expression patterns, leading to changes in cell behavior and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce cell death by activating apoptosis pathways and inhibiting cell proliferation. In neurons, this compound has been shown to enhance synaptic plasticity and improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its relatively low solubility in water and its limited stability in certain experimental conditions.

Future Directions

There are several future directions for research on N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide, including:
1. Further investigation of the mechanism of action of this compound, particularly its effects on gene expression and epigenetic regulation.
2. Development of this compound derivatives with improved pharmacological properties, such as increased solubility and stability.
3. Evaluation of the therapeutic potential of this compound in various diseases, such as cancer, Alzheimer's disease, and epilepsy.
4. Investigation of the potential side effects of this compound, particularly in long-term and high-dose treatments.
5. Exploration of the use of this compound as a tool for studying the function of HDACs and other enzymes and proteins involved in gene expression regulation.
In conclusion, this compound is a promising small molecule with potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Further research is needed to fully understand its mechanism of action and therapeutic potential, as well as its limitations and potential side effects.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. In neuroscience, this compound has been studied for its potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-2-3-4-11-24-15-8-5-13(6-9-15)18(23)22-19-21-16-10-7-14(20)12-17(16)25-19/h5-10,12H,2-4,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUBMKNWPWDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide
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N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide
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N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide
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N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide
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N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide
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N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pentyloxy)benzamide

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